N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrazole ring with a sulfonamide group, making it a valuable candidate for various biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions: The final step involves the substitution of the chlorine atom on the aromatic ring with a methoxy group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or nitric acid can be employed for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-sulfonamide
- N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness: N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The presence of the ethyl group can enhance its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-3-16-8-10(7-14-16)20(17,18)15-9-4-5-12(19-2)11(13)6-9/h4-8,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVGFDHWTVANQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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